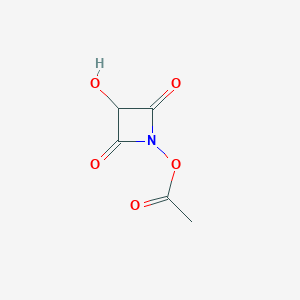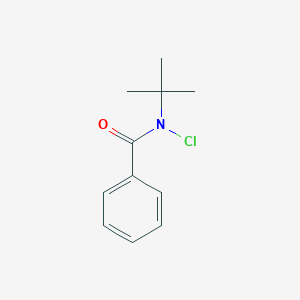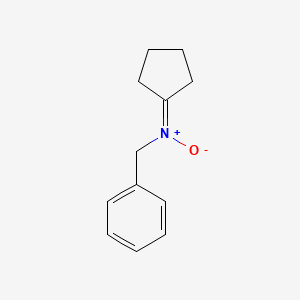
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of dihydropyrimidinonesThe structure of this compound includes a dihydropyrimidinone core with a methanesulfonamide group attached, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. A green and efficient approach for the synthesis of dihydropyrimidinone analogs, including this compound, utilizes Montmorillonite-KSF as a reusable and heterogeneous catalyst. This method offers high yields and short reaction times under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the Biginelli reaction with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of recyclable catalysts and solvent-free conditions aligns with green chemistry principles, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery.
Medicine: The compound’s ability to inhibit specific enzymes and pathways has led to its investigation as a potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.
Wirkmechanismus
The mechanism of action of N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of key cellular processes. For example, it can inhibit focal adhesion kinase (FAK), a protein involved in cell signaling and migration, thereby reducing the proliferation and migration of cancer cells . Molecular docking studies have provided insights into its binding mode and interactions with target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidin-4(3H)-one: A structurally related compound with similar biological activities, used as a scaffold in the design of antiviral and antitumor agents.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(2-Oxo-2,3-dihydropyrimidin-4-yl)methanesulfonamide stands out due to its unique combination of a dihydropyrimidinone core and a methanesulfonamide group. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
114072-06-9 |
|---|---|
Molekularformel |
C5H7N3O3S |
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
N-(2-oxo-1H-pyrimidin-6-yl)methanesulfonamide |
InChI |
InChI=1S/C5H7N3O3S/c1-12(10,11)8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
DHVRVSJNVZNBIX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)



![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)


![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
